![molecular formula C19H16ClN5OS B244361 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244361.png)
2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide, also known as ETBMT, is a synthetic compound that has gained significant attention in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the development and progression of various diseases. One study found that 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and antitumor activities. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide has several advantages for use in lab experiments, including its ease of synthesis and its ability to exhibit various biochemical and physiological effects. However, its limitations include its potential toxicity and the need for further investigation to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of various diseases. This could include the development of new drugs based on 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide, as well as the investigation of its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the safety and toxicity of 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide in vivo.
Synthesemethoden
The synthesis of 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide involves a multi-step process that starts with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-aminophenyl-3-ethyl-1,2,4-triazole-5-thiol to form the key intermediate, 4-(3-ethyl-1,2,4-triazol-5-yl)-phenylthiocarbamoyl chloride. Finally, the reaction of this intermediate with 2-chloro-N-(4-methylphenyl)benzamide yields the desired product, 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C19H16ClN5OS |
---|---|
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
2-chloro-N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H16ClN5OS/c1-3-16-22-23-19-25(16)24-18(27-19)12-5-7-13(8-6-12)21-17(26)14-9-4-11(2)10-15(14)20/h4-10H,3H2,1-2H3,(H,21,26) |
InChI-Schlüssel |
SOOXLXKMKKPZSM-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)C)Cl |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.